molecular formula C11H18BNO2S B14080709 5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B14080709
M. Wt: 239.15 g/mol
InChI Key: KFTFXCFZMXCWFN-UHFFFAOYSA-N
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Description

5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: is a chemical compound that features a thiazole ring substituted with an ethyl group and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a thiazole derivative with a boronic ester. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a thiazole halide reacts with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The boronic ester group can participate in various substitution reactions, including nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Chemistry: In organic synthesis, 5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is used as a building block for the construction of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores and the development of compounds with specific biological activities .

Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which 5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole exerts its effects depends on its specific application. In organic synthesis, the boronic ester group facilitates cross-coupling reactions by forming stable intermediates with palladium catalysts. In medicinal chemistry, the compound’s structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor binding .

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison: Compared to these similar compounds, 5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H18BNO2S

Molecular Weight

239.15 g/mol

IUPAC Name

5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H18BNO2S/c1-6-8-9(13-7-16-8)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3

InChI Key

KFTFXCFZMXCWFN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=N2)CC

Origin of Product

United States

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